3-Amino-5-bromothiophene-2-carboxamide

Overview

Description

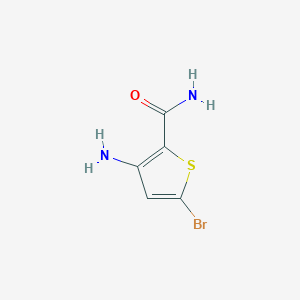

3-Amino-5-bromothiophene-2-carboxamide is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromothiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amination and carboxamidation. One common method involves the following steps:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3-position.

Carboxamidation: Finally, the amino-bromothiophene is reacted with a carboxamide source, such as an acid chloride or anhydride, to form the desired carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromothiophene-2-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Amino-5-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-Amino-2-bromothiophene: Lacks the carboxamide group, making it less versatile in certain applications.

5-Amino-2-bromothiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.

3-Amino-5-chlorothiophene-2-carboxamide: Chlorine substitution instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

3-Amino-5-bromothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Amino-5-bromothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through a multi-step process involving bromination, amination, and carboxamidation of thiophene derivatives. The general synthetic route includes:

- Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS).

- Amination : The resulting brominated thiophene undergoes amination with ammonia or an amine.

- Carboxamidation : Finally, the amino-bromothiophene is reacted with a carboxamide source to yield the target compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentrations (MICs) :

Anticancer Activity

Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression. It has been evaluated for its potential to inhibit LIMK1, which plays a role in actin polymerization and tumor metastasis.

- Case Study : A study found that derivatives of thiophene compounds exhibited potent inhibitory effects on LIMK1 with IC50 values in the nanomolar range, suggesting that similar activity may be expected from this compound .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and ionic interactions facilitated by its amino and carboxamide groups. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Related Compounds

The compound's unique structure allows it to exhibit distinct biological properties compared to similar thiophene derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-2-bromothiophene | Lacks carboxamide group | Less versatile |

| 5-Amino-2-bromothiophene | Different substitution pattern | Varies in reactivity |

| 3-Amino-5-chlorothiophene | Chlorine instead of bromine | Different chemical properties |

Research Applications

This compound is not only significant for its biological activities but also serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and materials science. Its applications extend to organic semiconductors and light-emitting diodes (OLEDs), demonstrating its versatility beyond biological research.

Properties

IUPAC Name |

3-amino-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-2(7)4(10-3)5(8)9/h1H,7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENVOVSDQLMDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.